7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, mixture of diastereomers, is a compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and it contains both an amine and a ketone functional group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the aldolization of ketones with phenyl ester enolates. For example, a reaction involving cyclohexanone and phenyl 2-methylpropanoate in the presence of butyllithium and diisopropylamine can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as flash chromatography and recrystallization are employed to isolate the desired diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include imines, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(aminomethyl)-6-oxaspiro[3.5]nonan-2-ol hydrochloride: A similar spirocyclic compound with an additional oxygen atom in the ring.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another spirocyclic compound with a tert-butoxycarbonyl protecting group.
Uniqueness
7-(aminomethyl)-1-azaspiro[35]nonan-2-one is unique due to its specific combination of functional groups and its ability to exist as a mixture of diastereomers
Eigenschaften
CAS-Nummer |
2297378-74-4 |
---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H16N2O/c10-6-7-1-3-9(4-2-7)5-8(12)11-9/h7H,1-6,10H2,(H,11,12) |
InChI-Schlüssel |
KXWLJIPTTTZWMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CN)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.